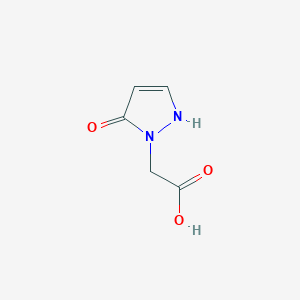

2-(5-hydroxy-1H-pyrazol-1-yl)acetic acid

Description

Properties

Molecular Formula |

C5H6N2O3 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

2-(3-oxo-1H-pyrazol-2-yl)acetic acid |

InChI |

InChI=1S/C5H6N2O3/c8-4-1-2-6-7(4)3-5(9)10/h1-2,6H,3H2,(H,9,10) |

InChI Key |

APMVWFSYJBRNCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNN(C1=O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituents

*Calculated based on formula C₅H₆N₂O₃.

Key Observations:

Hydroxy vs.

Steric Effects : Methyl substitutions (e.g., in 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid) introduce steric hindrance, which may reduce reactivity at the pyrazole ring but improve thermal stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Solubility (Water) | LogP* | pKa (Carboxylic Acid) | Hydrogen-Bond Donors |

|---|---|---|---|---|

| This compound | Moderate | ~0.5 | ~2.5–3.0 | 3 (OH, COOH) |

| [4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid (12a) | Low | ~3.2 | ~3.8 | 2 (COOH) |

| 5-Amino-1H-pyrazole-3-acetic acid | High | ~-0.8 | ~2.8 | 3 (NH₂, COOH) |

| 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | Low | ~1.9 | ~2.7 | 1 (COOH) |

*Predicted using fragment-based methods.

Key Findings:

- Solubility: The hydroxy and amino derivatives exhibit higher aqueous solubility due to polar substituents, while phenyl and trifluoromethyl groups reduce solubility .

- Acidity : The carboxylic acid pKa ranges from 2.5–3.8, with electron-withdrawing groups (e.g., -CF₃) slightly lowering pKa .

Preparation Methods

Cyclization of β-Keto Esters with Hydrazine

One of the most established methods involves the reaction of β-keto esters with hydrazine derivatives under reflux conditions to form pyrazolone intermediates, which upon further manipulation yield the hydroxy-substituted pyrazole acetic acid derivatives.

For example, methyl 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate can be synthesized by cyclization of diethyl malonate derivatives with hydrazine, followed by halogenation and reduction steps to introduce functional groups at the pyrazole ring and side chain.

The hydroxy group at the 5-position is typically generated by tautomerization or by direct formation of the pyrazol-5-ol during cyclization.

Direct Substitution on Pyrazole Ring

Another approach involves synthesizing phenacyl bromides or related halides, which then react with hydrazine to form the pyrazole ring bearing the desired substituents. This method allows for the introduction of various substituents on the pyrazole ring and the acetic acid side chain:

Use of Hydrazine Hydrate in Aprotic Solvents

Reactions of hydrazine hydrate with appropriate ketoesters or chromone derivatives in solvents like dimethylformamide (DMF) or ethanol under reflux have been shown to efficiently produce 5-hydroxy-pyrazole derivatives with acetic acid functionalities.

Multi-Step Synthesis from Boc-Protected β-Alanine

A more recent and refined synthetic route involves:

- Starting from N-Boc-β-alanine, which is converted into a β-keto ester via Masamune-Claisen condensation.

- This β-keto ester is then treated with hydrazine derivatives under reflux in methanol to afford tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.

- Subsequent acidolytic deprotection yields the free this compound or its analogues.

This method provides good yields (48–83%) and allows for structural diversity by varying the hydrazine derivative used.

Reaction Conditions and Yields

| Step/Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of acetophenone derivatives | Br2 in diethyl ether, AlCl3 catalyst, 0 °C | - | Phenacyl bromide intermediate |

| Cyclization with hydrazine hydrate | Reflux in ethanol or DMF for 5–8 hours | 70–83 | Formation of 5-hydroxy-pyrazole ring |

| Masamune-Claisen condensation + hydrazine | Boc-β-alanine → β-keto ester → reflux with hydrazine | 48–83 | Multi-step synthesis with deprotection step |

| Acidolytic deprotection | HCl–EtOAc treatment | 78–84 | Final conversion to free acid |

Purification and Characterization

- The pyrazole derivatives are commonly purified by recrystallization from ethanol, DMF/ethanol mixtures, or dioxane.

- Characterization is performed using melting point determination, IR spectroscopy (noting OH and NH stretches), $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy, and mass spectrometry to confirm molecular structures.

Summary of Research Findings

- The reaction of β-keto esters with hydrazine derivatives is a reliable and versatile method for preparing 5-hydroxy-pyrazole acetic acid derivatives.

- The presence of the hydroxy group at the 5-position is crucial for biological activity in many pyrazole-based compounds.

- Multi-step syntheses starting from protected amino acids like Boc-β-alanine provide access to structurally diverse analogues with good yields and purity.

- Reaction conditions such as solvent choice (methanol, ethanol, DMF), temperature (reflux), and reaction time (5–12 hours) are critical for optimizing yields.

- Bromination and halogenation steps allow for further functionalization and derivatization of the pyrazole ring system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-hydroxy-1H-pyrazol-1-yl)acetic acid, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole core, followed by functionalization with acetic acid moieties. Key parameters include temperature (e.g., 60–80°C for cyclization), pH control during acidification, and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for high purity .

Q. How can spectroscopic techniques be employed to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).

- NMR : ¹H NMR confirms substituent positions on the pyrazole ring (e.g., singlet for acetic acid protons at δ ~3.8–4.2 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170–175 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to confirm structural integrity .

Q. What structural features of pyrazole-acetic acid derivatives influence their biological activity?

- Methodological Answer : Substituents on the pyrazole ring (e.g., hydroxy, amino, or aromatic groups) modulate hydrophilicity, hydrogen-bonding capacity, and steric effects. For example, electron-withdrawing groups (e.g., halogens) enhance stability, while bulky substituents may hinder target binding. Comparative structure-activity relationship (SAR) studies using analogs (e.g., 3-methylpyrazolone, phenylpyrazolone) can identify pharmacophoric motifs .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic studies inform the optimization of pyrazole-acetic acid synthesis?

- Methodological Answer : Kinetic studies (e.g., monitoring reaction progress via HPLC or TLC) can identify rate-determining steps, such as cyclization or nucleophilic substitution. For instance, pyrazole ring formation may follow pseudo-first-order kinetics under acidic conditions. Computational modeling (e.g., DFT calculations) elucidates transition states and guides solvent selection (e.g., polar aprotic solvents for SN2 pathways) .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-acetic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH) or impurities in synthesized compounds. To address this:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ISO-certified protocols).

- Purity Validation : Use orthogonal methods (e.g., HPLC, elemental analysis) to confirm compound integrity.

- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values for anti-inflammatory activity) to identify trends linked to substituent effects .

Q. What computational strategies are recommended to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., electrophilic substitution at the pyrazole ring).

- Molecular Docking : Predict binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Machine Learning : Train models on existing reaction datasets to forecast optimal conditions (e.g., solvent, catalyst) for functionalization .

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat, light, and humidity (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS.

- Hydrolysis Studies : Test pH-dependent stability (e.g., acidic vs. alkaline conditions) to identify labile bonds (e.g., ester or amide linkages).

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) to assess significance (p < 0.05).

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features to bioactivity .

Q. How can researchers mitigate side reactions during functionalization of the pyrazole core?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups via silylation).

- Catalyst Screening : Test palladium or copper catalysts for regioselective cross-coupling.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.